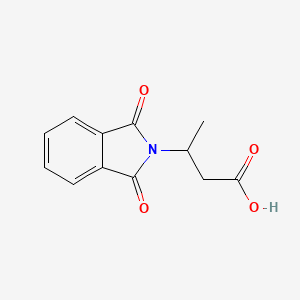3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
CAS No.: 4443-37-2
Cat. No.: VC7198446
Molecular Formula: C12H11NO4
Molecular Weight: 233.223
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4443-37-2 |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.223 |
| IUPAC Name | 3-(1,3-dioxoisoindol-2-yl)butanoic acid |
| Standard InChI | InChI=1S/C12H11NO4/c1-7(6-10(14)15)13-11(16)8-4-2-3-5-9(8)12(13)17/h2-5,7H,6H2,1H3,(H,14,15) |
| Standard InChI Key | XGMBQBFMNKULBV-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to the class of N-phthaloyl amino acid derivatives, characterized by a phthalimide moiety (1,3-dioxoisoindole) linked to a butanoic acid chain. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol (calculated from analogs in ). Key structural features include:
-
Phthalimide group: A planar, aromatic system with two ketone groups at positions 1 and 3, conferring electron-withdrawing properties and stability to hydrolysis .
-
Butanoic acid backbone: A four-carbon chain terminating in a carboxylic acid group, enabling conjugation reactions (e.g., with amines via carbodiimide coupling) .
-
Substituent position: The phthalimide is attached at the third carbon of the butanoic acid chain, distinguishing it from the more widely studied 2- and 4-substituted isomers .
Table 1: Comparative physicochemical properties of phthalimide-substituted butanoic acids
*Values inferred from structural analogs.
Synthesis and Reaction Pathways
Direct Synthesis from Amino Acids
Phthalimide-substituted carboxylic acids are typically synthesized via condensation reactions between phthalic anhydride and amino acids. For example:
-
Reaction of γ-aminobutyric acid (GABA) with phthalic anhydride:
This method, adapted from tert-leucine derivatization in , employs refluxing toluene with a Dean-Stark trap to remove water, achieving yields of 65–80%.
Post-Functionalization Strategies
-
Esterification: The carboxylic acid group can be converted to ethyl esters using ethanol/H₂SO₄, enhancing solubility for chromatographic purification .
-
Haptenization: Conjugation to carrier proteins (e.g., BSA, KLH) via carbodiimide chemistry enables antibody production, as demonstrated for the 4-substituted analog .
Physicochemical and Spectroscopic Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures >250°C, with melting endotherms between 115–121°C . The 3-substituted derivative is expected to exhibit similar stability, given shared functional groups.
Spectroscopic Signatures
-
IR (KBr): Strong absorptions at 1775 cm⁻¹ (imide C=O) and 1710 cm⁻¹ (acid C=O) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.70 (m, 4H, phthalimide aromatic), 3.70–3.50 (m, 1H, CH-phthalimide), 2.40–2.20 (m, 2H, CH₂COOH), 1.90–1.60 (m, 2H, CH₂CH₂) .
Applications in Biomedical Research
Antigen Design
The 4-substituted analog serves as a hapten for monoclonal antibody production against pesticides like azinphos-methyl . By analogy, the 3-substituted variant could:
-
Generate antibodies targeting small molecules with steric constraints requiring a shorter spacer arm.
-
Enable immunoassay development for environmental toxins or pharmaceuticals.
Pharmaceutical Intermediates
Phthalimide derivatives are precursors to drugs with anti-inflammatory and immunomodulatory activities. For example:
-
Thalidomide analogs: Structural modifications of the phthalimide group influence TNF-α inhibition .
-
Proteolysis-targeting chimeras (PROTACs): Phthalimides serve as E3 ligase ligands, enabling targeted protein degradation .
Future Directions
-
Stereoselective synthesis: Developing asymmetric routes to enantiomerically pure forms using chiral auxiliaries or catalysts .
-
Polymer chemistry: Incorporating the compound into biodegradable polymers for drug delivery.
-
Computational modeling: Predicting binding affinities to biological targets (e.g., kinases, receptors) via molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume